Cas no 77036-51-2 (MAN-8-D1 D3 GLYCAN)

MAN-8-D1 D3 GLYCAN structure
MAN-8-D1 D3 GLYCAN structure
Product Name:MAN-8-D1 D3 GLYCAN
N.o CAS:77036-51-2
MF:C64H108N2O51
MW:1721.52514648438
CID:548751
Update Time:2023-03-29

MAN-8-D1 D3 GLYCAN Propriedades químicas e físicas

Nomes e Identificadores

    • MAN-8 N-GLYCAN
    • MAN8B GLYCAN
    • Man-8D1D3
    • Oligomannose-8D1D3 (Man-8D1D3)
    • 2)-O-a-D-mannopyranosyl-(1&reg
    • 3)]-a-D-mannopyranosyl-(1&reg
    • 4)-2-(acetylamino)-2-deoxy-
    • 4)-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1&reg
    • 6)]-O-b-D-mannopyranosyl-(1&reg
    • O-alpha-D-Mannopyranosyl-(1→3)-O-[O-alpha-D-mannopyranosyl-(1→2)-alpha-D-mannopyranosyl-(1→6)]-O-alpha-D-mannopyranosyl-(1→6)-O-[O-alpha-D-mannopyranosyl-(1→2)-O-alpha-D-mannopyranosyl-(1→2)-alpha-D-mannopyranosyl-(1→3)]-O-beta-D-mannopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1→4)-2-(acetylamino)-2-deoxy-D-glucose
    • MAN-8-D1 D3 GLYCAN
    • Oligomannose-8 glycan (Man-8)
    • Man8(GlcNAc)2
    • Mannooctaose-di-(N-acetyl-D-glucosamine) D1,D3
    • Oligomannose-8 glycan
    • O-alpha-D-Mannopyranosyl-(1-3)-O-[O-alpha-D-mannopyranosyl-(1-2)-alpha-D-mannopyranosyl-(1-6)]-O-alpha-D-mannopyranosyl-(1-6)-O-[O-alpha-D-mannopyranosyl-(1-2)-O-alpha-D-mannopyranosyl-(1-2)-alpha-D-mannopyranosyl-(1-3)]-O-beta-D-mannopyranosyl-(1-4)-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-4)-2-(acetylamino)-2-deoxy-D-glucose
    • HGSOQKCWGQFQOP-AHPARYEDSA-N
    • Inchi: 1S/C64H108N2O51/c1-14(76)65-16(3-67)28(79)49(17(78)4-68)111-56-27(66-15(2)77)37(88)50(24(11-75)108-56)112-61-48(99)52(114-63-55(43(94)34(85)22(9-73)106-63)117-64-54(42(93)33(84)23(10-74)107-64)116-60-46(97)40(91)31(82)20(7-71)104-60)36(87)26(110-61)12-100-57-47(98)51(113-58-44(95)38(89)29(80)18(5-69)102-58)35(86)25(109-57)13-101-62-53(41(92)32(83)21(8-72)105-62)115-59-45(96)39(90)30(81)19(6-70)103-59/h3,16-64,68-75,78-99H,4-13H2,1-2H3,(H,65,76)(H,66,77)/t16-,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49+,50+,51-,52-,53-,54-,55-,56-,57-,58+,59+,60+,61-,62-,63+,64+/m0/s1
    • Chave InChI: HGSOQKCWGQFQOP-AHPARYEDSA-N
    • SMILES: O([C@H]1[C@@H]([C@@H](CO[C@H]2O[C@H](CO[C@H]3O[C@H](CO)[C@@H](O)[C@H](O)[C@@H]3O[C@]3([H])[C@H]([C@@H](O)[C@H](O)[C@@H](CO)O3)O)[C@@H](O)[C@H](O[C@]3([H])[C@H]([C@@H](O)[C@H](O)[C@@H](CO)O3)O)[C@@H]2O)O[C@@H](O[C@@]2([H])[C@@H]([C@@H](NC(=O)C)[C@H](O[C@]([H])([C@H](O)CO)[C@H](O)[C@H](C=O)NC(=O)C)O[C@@H]2CO)O)[C@H]1O)O)[C@@]1([H])O[C@H](CO)[C@@H](O)[C@H](O)[C@@H]1O[C@@]1([H])O[C@H](CO)[C@@H](O)[C@H](O)[C@@H]1O[C@]1([H])[C@H]([C@@H](O)[C@H](O)[C@@H](CO)O1)O

Propriedades Computadas

  • Contagem de dadores de ligações de hidrogénio: 32
  • Contagem de aceitadores de ligações de hidrogénio: 53
  • Contagem de Átomos Pesados: 117
  • Contagem de Ligações Rotativas: 36

Propriedades Experimentais

  • Densidade: 1.82±0.1 g/cm3 (20 ºC 760 Torr),
Fornecedores recomendados
Shanghai Bent Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jinta Yudi Pharmaceutical Technology Co., Ltd.
烟台朗裕新材料科技有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jinan Hanyu Chemical Co.,Ltd.